

Known Pharmacokinetic Data of Piroxantrone

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Compound Focus: Piroxantrone

CAS No.: 91441-23-5

Cat. No.: S548636

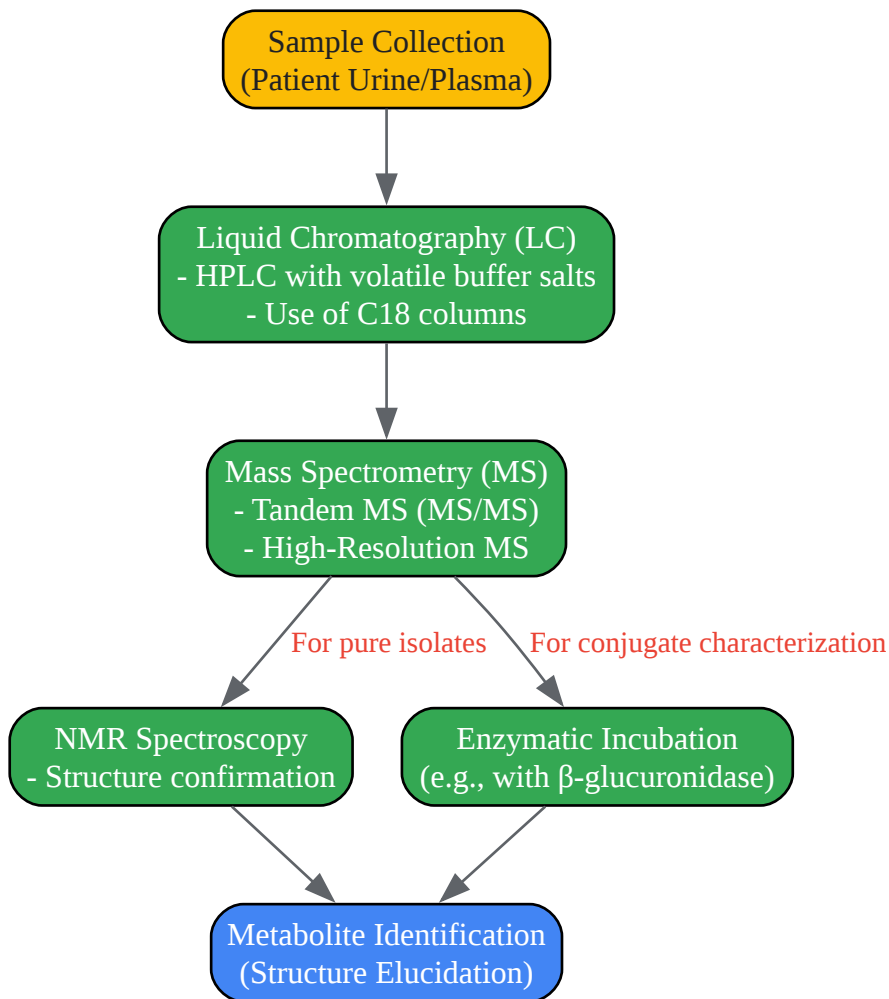
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The table below summarizes the key pharmacokinetic parameters and metabolic findings for **piroxantrone** from a phase I clinical trial [1] [2].

Parameter	Details
Dosage Range	150 to 555 mg/m ² (as a 1-hour infusion) [1]
Plasma Elimination	Biexponential [1] [2]
Half-Life (t _{1/2} α)	3.2 ± 2.7 min (mean ± SD) [1]
Half-Life (t _{1/2} β)	82 ± 92 min [1] / 18.7 ± 36.5 min [2]
Clearance	840 ± 230 mL/min/m ² [1]
Metabolite Observation	A "presumed piroxantrone metabolite" was detected in patient plasma [1].
Metabolite Cytotoxicity	Not believed to contribute significantly to antitumor effects at plasma concentrations [1].

Proposed Experimental Protocol for Metabolite ID

Although data on **piroxastrone** is limited, established methodologies for related compounds like **mitoxantrone** and **losoxastrone** provide a robust technical roadmap [3] [4]. The following workflow outlines a comprehensive strategy for isolating and identifying **piroxastrone** metabolites.



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Experimental workflow for metabolite identification

Sample Collection and Extraction

- **Source:** Collect biological fluids, typically urine or plasma, after drug administration. For urine, a vesicourethral catheter can ensure precise collection [3].
- **Extraction:** Develop a solid-phase or liquid-liquid extraction protocol specific to anthrapyrazole compounds to isolate metabolites from the matrix [3].

Chromatographic Separation

- **Technique:** Use **High-Performance Liquid Chromatography (HPLC)**.
- **Conditions:** Employ a reverse-phase C18 column. For optimal MS compatibility, use a mobile phase containing volatile buffer salts like **ammonium trifluoroacetate** in trifluoroacetic acid, with acetonitrile as the organic modifier [4]. This setup efficiently separates strongly basic compounds like anthrapyrazoles.

Metabolite Detection and Structural Elucidation

- **Tandem Mass Spectrometry (MS/MS):** This is a cornerstone technique. It provides the molecular weight and fragmentation pattern of metabolites, offering definitive evidence for their structure [3] [4]. High-resolution MS can determine exact mass for elemental composition.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** For a conclusive structural identification, isolate pure metabolites (e.g., from large-scale urine samples) and perform NMR analysis [3]. This technique confirms the exact chemical structure and the site of modification.
- **Enzymatic Hydrolysis:** To identify conjugated metabolites (e.g., glucuronides), incubate the sample with specific enzymes like **β -glucuronidase**. The disappearance of the metabolite peak and concomitant appearance of the parent drug (**piroxicam**) on HPLC confirms a glucuronide conjugate [3].

Key Considerations for Researchers

- **Interspecies Variation:** Be cautious when extrapolating data from animal models. A glucuronic acid conjugate was the main metabolite of mitoxantrone in pigs but not in humans, highlighting significant interspecies differences in biotransformation [3].
- **Analytical Sensitivity:** **Piroxicam** has rapid plasma clearance. Ensure your analytical methods are sufficiently sensitive to detect low metabolite concentrations, which may have been a limitation in earlier studies [2].

The most promising path forward is to apply modern, sensitive LC-MS/MS and NMR techniques to well-collected patient samples, using the methodologies established for its analogs as a guide.

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References

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3. Isolation and structure elucidation of urinary metabolites ... [pubmed.ncbi.nlm.nih.gov]
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